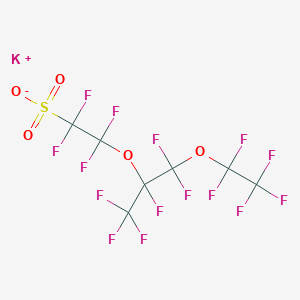

![molecular formula C17H10O B105084 7H-苯并[c]芴-7-酮 CAS No. 6051-98-5](/img/structure/B105084.png)

7H-苯并[c]芴-7-酮

描述

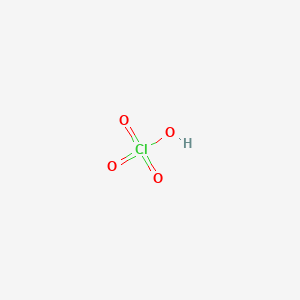

7H-benzo[c]fluoren-7-one is a chemical compound that belongs to the fluorenone family, characterized by a fused tricyclic structure that includes two benzene rings and a cyclopentanone ring. The compound has been of interest due to its potential applications in various fields, including organic synthesis and materials science.

Synthesis Analysis

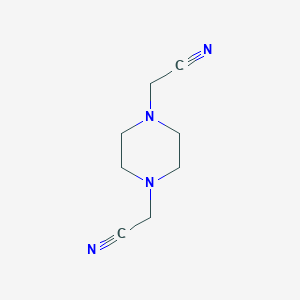

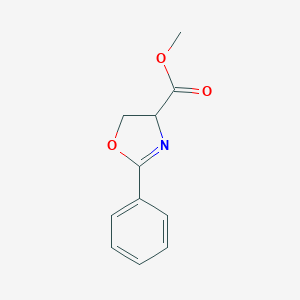

Several methods have been developed for the synthesis of benzo[c]fluoren-7-one derivatives. One approach involves a one-pot synthesis using a cobalt-catalyzed [3+2] annulation of oxabicyclic alkenes, followed by a ring-opening/dehydration sequence, which tolerates a wide range of functional groups and uses oxygen as a green oxidant . Another method is a base-promoted, metal-free synthesis that proceeds via a tandem double-aldol condensation, yielding benzo[b]fluoren-11-ones with diverse substituents . A radical tandem bicyclization process has also been established to synthesize the 5H-benzo[a]fluoren-5-one skeleton from nonterminal 1,6-alkynes . Additionally, regioselective [3+3] cyclizations have been used to prepare various fluorenones, including 6H-benzo[c]chromen-6-ones . An efficient synthesis of hydroxy-7H-benzo[c]fluoren-7-ones has been described, utilizing oxazolines as activating groups for aromatic nucleophilic substitution . Moreover, a three-component synthesis has been developed for the preparation of 7-methyl-10-aryl-10H-5,8-dioxa-benzo[b]fluoren-9,11-diones using a solid acid catalyst . Lastly, a synthesis of 5-bromo-7,7-dimethyl-7H-benzo[c]fluorene has been optimized, providing insights into the preparation of brominated derivatives .

Molecular Structure Analysis

The molecular structure of fluoren-9-one derivatives has been studied using X-ray diffractometry. For instance, the structure of 1,8-dimethylfluoren-9-one, a related compound, has been determined, revealing a nearly planar arrangement of the molecule with a mutual inclination between benzene rings of 178.6 degrees .

Chemical Reactions Analysis

The reactivity of 7H-benzo[c]fluoren-7-one derivatives has been explored in various chemical reactions. For example, the synthesis of hydroxy-7H-benzo[c]fluoren-7-ones involves aromatic nucleophilic substitution, which is a key step in the production of photochromic naphthopyrans . The compound has also been used in the synthesis of PAH:DNA adducts, which are important for understanding the toxicological impact of coal tar exposure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7H-benzo[c]fluoren-7-one derivatives are influenced by their molecular structure. The planarity of the molecule, as observed in the X-ray crystallographic analysis of its derivatives, suggests potential applications in electronic materials due to the extended π-conjugation . The presence of substituents on the fluorenone framework can significantly alter the compound's electronic properties, solubility, and reactivity .

科学研究应用

DNA Adduct Formation and Carcinogenic Potential

- DNA Adduct Formation in Lung of Mice : 7H-Benzo[c]fluorene, a component of 7H-benzo[c]fluoren-7-one, forms major DNA adducts in the lungs of mice exposed to coal tar, indicating a high systemic bioavailability and metabolism in vivo, and its potential role in toxicological responses (Koganti et al., 2001).

- Carcinogenicity in Mice : 7H-Benzo[c]fluorene has been shown to induce lung tumors in mice, suggesting its role as a systemic carcinogen and its contribution to lung tumorigenicity seen with coal tar (Weyand et al., 2004).

Chemical Synthesis and Derivatives

- Synthesis of Derivatives : Efficient synthesis methods have been developed for derivatives of 7H-benzo[c]fluoren-7-one, such as 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene, indicating its utility in creating novel compounds (Jin Jing, 2013).

- Characterization of Derivatives : Detailed NMR characterization of certain derivatives, like 5-(2-dimethylaminoethoxy)-7-oxo-7H-benzo[c]fluorene, highlights the compound's potential in various chemical applications (Lyčka et al., 1987).

Photophysical Properties and Applications

- Two-Photon Absorption and Metal Ion Sensing : Studies on fluorene derivatives, including those related to 7H-benzo[c]fluoren-7-one, show significant two-photon absorption properties and potential as metal-ion sensing probes, which could be valuable in microscopy imaging and sensing applications (Belfield et al., 2010).

Environmental Toxicity and Analysis

- Toxicity in Petrogenic and Pyrogenic Materials : The toxicity profile of 7H-benzo[c]fluorene is significant in both petrogenic and pyrogenic materials, impacting environmental risk assessments (Richter-Brockmann & Achten, 2018).

安全和危害

属性

IUPAC Name |

benzo[c]fluoren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O/c18-17-14-8-4-3-7-13(14)16-12-6-2-1-5-11(12)9-10-15(16)17/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYWCEDYVLPNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209258 | |

| Record name | 7H-Benzo(c)fluoren-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7H-benzo[c]fluoren-7-one | |

CAS RN |

6051-98-5 | |

| Record name | 7H-Benzo[c]fluoren-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6051-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Benzo(c)fluoren-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Benzo(c)fluoren-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)